molecular formula C9H10N2O2S B1392799 3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239743-72-6

3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1392799
CAS RN: 1239743-72-6
M. Wt: 210.26 g/mol
InChI Key: DXNZVSJIUUXQGH-UHFFFAOYSA-N
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Description

3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H10N2O2S . It is a derivative of thieno[2,3-d]pyrimidine-2,4-dione, a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Solvent-Free Synthesis

The compound can be synthesized in a solvent-free environment using a ball-milling technique . This method is environmentally friendly, uses a simple workup procedure, and can yield high quantities of the compound .

Catalyst-Free Synthesis

The synthesis of this compound can also be performed without any catalyst . This approach reduces the need for potentially harmful or expensive catalysts, making the process more sustainable and cost-effective .

Pharmaceutical Applications

Pyrimidine derivatives, such as “3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, are of high interest in the pharmaceutical field . They generally show diverse biological properties such as antitumor, analgesic, antibacterial, and fungicidal activities .

Agricultural Applications

Due to their potential importance, heterocyclic compounds like this one are being explored for their applications in the agricultural field . Their diverse biological properties could be useful in developing new pesticides or growth enhancers .

Green Chemistry

The solvent-free and catalyst-free synthesis methods align with the principles of Green Chemistry . These methods not only reduce the burden of organic solvent disposal but also enhance the rate of many organic reactions .

Multicomponent Reactions (MCRs)

This compound can be used in multicomponent reactions (MCRs), which are generally one-pot reactions . In an MCR, a product is assembled according to a cascade of elementary chemical reactions .

properties

IUPAC Name

3-propan-2-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-5(2)11-8(12)7-6(3-4-14-7)10-9(11)13/h3-5H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNZVSJIUUXQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CS2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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